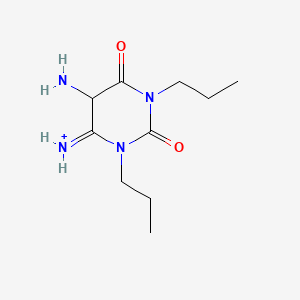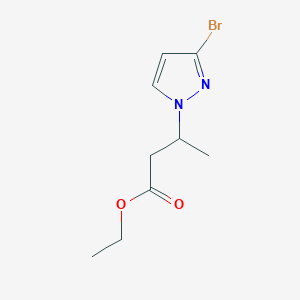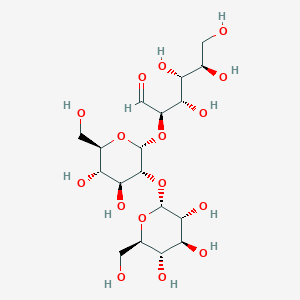
1,1,2-Tris(triethoxysilyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Tris(ethoxysilyl)ethane is an organosilicon compound with the molecular formula C20H48O9Si3. It is a colorless to pale yellow liquid that is soluble in organic solvents and hydrolyzes in the presence of water. This compound is primarily used as a precursor in the synthesis of various organosilicon materials and has applications in multiple fields, including materials science and chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2-Tris(ethoxysilyl)ethane can be synthesized through the reaction of ethyl orthosilicate with ethylene glycol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
C2H5O-Si(OC2H5)3+HO-CH2-CH2-OH→1,1,2-Tris(ethoxysilyl)ethane+by-products
Industrial Production Methods
In industrial settings, the production of 1,1,2-Tris(ethoxysilyl)ethane involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Tris(ethoxysilyl)ethane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are influenced by the presence of water, catalysts, and other reagents.
Hydrolysis: In the presence of water, 1,1,2-Tris(ethoxysilyl)ethane hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions to form siloxane networks.
Polymerization: The compound can participate in polymerization reactions to form organosilicon polymers with various properties
Common Reagents and Conditions
Water: Hydrolysis reactions are typically carried out in the presence of water.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Siloxane Networks: Formed during condensation reactions.
Organosilicon Polymers: Formed during polymerization reactions.
Applications De Recherche Scientifique
1,1,2-Tris(ethoxysilyl)ethane has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor in the synthesis of mesoporous organosilica materials, which have applications in catalysis, adsorption, and separation processes.
Chemistry: Employed in the preparation of hybrid organic-inorganic materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems and biomaterials.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics
Mécanisme D'action
The mechanism of action of 1,1,2-Tris(ethoxysilyl)ethane involves its ability to undergo hydrolysis and condensation reactions to form siloxane networks. These networks can interact with various molecular targets and pathways, depending on the specific application. For example, in materials science, the formation of siloxane networks can enhance the mechanical and thermal properties of materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Another organosilicon compound with similar hydrolysis and condensation properties.
Tetraethyl orthosilicate: A commonly used precursor in the synthesis of silica-based materials.
(3-Aminopropyl)triethoxysilane: Used for surface modification and functionalization of materials
Uniqueness
1,1,2-Tris(ethoxysilyl)ethane is unique due to its specific molecular structure, which allows for the formation of highly cross-linked siloxane networks. This property makes it particularly useful in applications requiring materials with high mechanical strength and thermal stability .
Propriétés
Formule moléculaire |
C8H18O3Si3 |
|---|---|
Poids moléculaire |
246.48 g/mol |
InChI |
InChI=1S/C8H18O3Si3/c1-4-9-12-7-8(13-10-5-2)14-11-6-3/h8H,4-7H2,1-3H3 |
Clé InChI |
LTQQIONDKICJOZ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si]CC([Si]OCC)[Si]OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodecan-5-one](/img/structure/B12349818.png)

![1-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxo-5H-purin-8-ylidene]piperidin-1-ium-4-carboxamide](/img/structure/B12349827.png)
![(1R,3s,5S)-3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ium-2',2',3',3',4',4',5',5'-d8,monochloride](/img/structure/B12349834.png)

![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)

![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349873.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349874.png)
![3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12349885.png)



